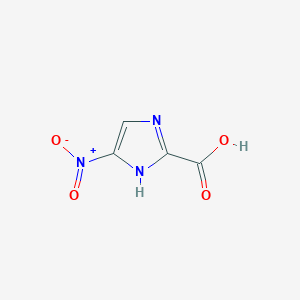
Ácido 5-nitro-1H-imidazol-2-carboxílico
Descripción general
Descripción
5-Nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of nitroimidazoles, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .
Aplicaciones Científicas De Investigación
5-Nitro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties, particularly against anaerobic bacteria and protozoa.
Medicine: Investigated for its potential use in the development of new antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which include 5-nitro-1h-imidazole-2-carboxylic acid, have a broad range of biological activities . They are key components of functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-nitro-1H-imidazole-2-carboxylic acid. For instance, storage temperature can affect the stability of the compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-imidazole-2-carboxylic acid typically involves the nitration of imidazole derivatives. One common method includes the nitration of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods: Industrial production methods for 5-nitro-1H-imidazole-2-carboxylic acid often involve large-scale nitration and carboxylation processes, optimized for yield and purity. These methods may use continuous flow reactors to ensure consistent reaction conditions and efficient production .
Types of Reactions:
Oxidation: The nitro group in 5-nitro-1H-imidazole-2-carboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form 5-amino-1H-imidazole-2-carboxylic acid using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 5-Amino-1H-imidazole-2-carboxylic acid.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for similar applications as metronidazole but with a longer half-life.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness: 5-Nitro-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
5-nitro-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSXTPPQBEISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403145 | |
| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351990-51-7 | |
| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing these amide derivatives of 5-nitro-1H-imidazole-2-carboxylic acid?
A2: While the abstract doesn't delve into specific applications, synthesizing novel amide derivatives of existing pharmaceutical compounds like Metronidazole is a common strategy in medicinal chemistry. [] This approach aims to modify the parent molecule's structure to potentially enhance its existing properties, discover new therapeutic activities, or improve its pharmacokinetic profile. Further research on these synthesized derivatives could explore their potential antimicrobial activity, structure-activity relationships, and potential advantages over existing medications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



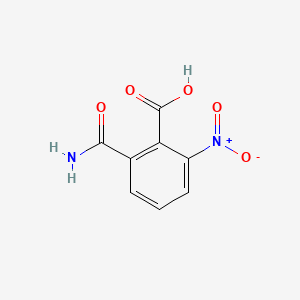

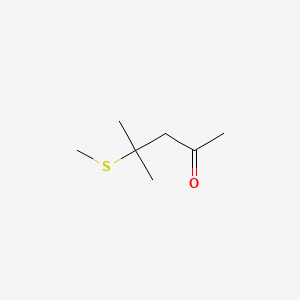
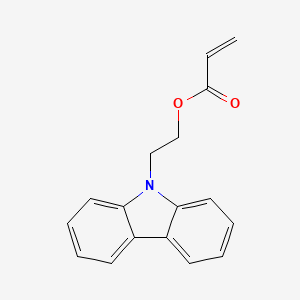




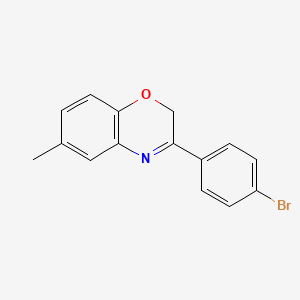


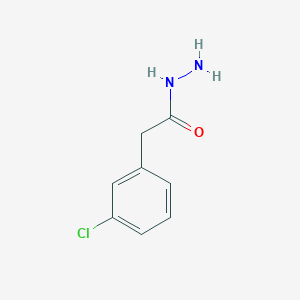
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/new.no-structure.jpg)
